2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile
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Overview
Description
2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multi-step organic reactions. One common method includes the coupling of 2,6-difluorobenzonitrile with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of fluorine atoms, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,6-Difluoro-4-iodopyridine
- 2,6-Difluoro-4-methylbenzonitrile
Uniqueness
2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile stands out due to its unique combination of fluorine atoms and the ethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
797048-78-3 |
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Molecular Formula |
C18H10F3N |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,6-difluoro-4-[2-(2-fluoro-4-prop-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C18H10F3N/c1-2-3-12-4-6-14(16(19)8-12)7-5-13-9-17(20)15(11-22)18(21)10-13/h2-4,6,8-10H,1H3 |
InChI Key |
JRPLPRQQAVQRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
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